[(4-Butoxynaphthyl)sulfonyl]cycloheptylamine
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Overview
Description
[(4-Butoxynaphthyl)sulfonyl]cycloheptylamine is a complex organic compound with a unique structure that combines a naphthalene ring, a sulfonyl group, and a cycloheptylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Butoxynaphthyl)sulfonyl]cycloheptylamine typically involves multiple steps, starting with the preparation of the naphthalene derivative. The butoxy group is introduced via an etherification reaction, followed by the sulfonylation of the naphthalene ring. The final step involves the introduction of the cycloheptylamine group through an amination reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to minimize human intervention.
Chemical Reactions Analysis
Types of Reactions
[(4-Butoxynaphthyl)sulfonyl]cycloheptylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
[(4-Butoxynaphthyl)sulfonyl]cycloheptylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of [(4-Butoxynaphthyl)sulfonyl]cycloheptylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with amino acid residues in proteins, leading to the inhibition or activation of enzymatic activities. The naphthalene ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [(4-Butoxynaphthyl)sulfonyl]-2-pyridylamine
- [(4-Butoxynaphthyl)sulfonyl]morpholine
- [(4-Butoxynaphthyl)sulfonyl]benzylamine
Uniqueness
[(4-Butoxynaphthyl)sulfonyl]cycloheptylamine is unique due to its cycloheptylamine moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.
Properties
Molecular Formula |
C21H29NO3S |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-butoxy-N-cycloheptylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C21H29NO3S/c1-2-3-16-25-20-14-15-21(19-13-9-8-12-18(19)20)26(23,24)22-17-10-6-4-5-7-11-17/h8-9,12-15,17,22H,2-7,10-11,16H2,1H3 |
InChI Key |
UHQZUXSQNCNURX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCCCC3 |
Origin of Product |
United States |
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